Hidrosmin
Description
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra (DMSO-d₆) reveal critical structural features:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
UV-Visible Spectroscopy
This compound exhibits λmax at 275 nm (Band I, cinnamoyl system) and 335 nm (Band II, benzoyl system), consistent with flavonoid glycosides. Solvent-dependent shifts confirm π→π* transitions in the conjugated system.
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction studies remain limited, but computational models (PubChem CID 3087722) predict a monoclinic crystal system with P2₁ space group. The flavone core adopts a planar conformation, while the disaccharide moiety exhibits torsional flexibility (Figure 2). Molecular dynamics simulations reveal:
- Glycosidic linkage rotation : Barrier of ~15 kcal/mol due to steric hindrance.
- Hydroxyethyl group : Prefers gauche conformation to minimize steric clashes with the flavone ring.
Figure 2: Predicted Conformational States
- Extended conformation : Disaccharide moiety perpendicular to flavone plane.
- Folded conformation : Disaccharide parallel to flavone, stabilized by Van der Waals interactions.
Comparative Structural Analysis with Flavonoid Glycosides
This compound shares structural homology with diosmin and hesperidin but exhibits distinct features:
Table 2: Structural Comparison of this compound with Analogues
| Feature | This compound | Diosmin | Hesperidin |
|---|---|---|---|
| C-5 Substituent | 2-hydroxyethoxy | -OH | -OH |
| Glycosidic Sugar | 6-deoxy-α-L-mannopyranosyl | Rutinose (α-L-rhamnopyranosyl) | Rutinose (α-L-rhamnopyranosyl) |
| Water Solubility | 85 mg/mL (25°C) | 12 mg/mL (25°C) | 8 mg/mL (25°C) |
| LogP | -1.17 | -0.92 | -1.05 |
Key differences:
Properties
CAS No. |
80604-68-8 |
|---|---|
Molecular Formula |
C30H36O16 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
WPEGKIKHFSQQCA-WTNNCJBMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Synonyms |
7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; Hydrosmin |
Origin of Product |
United States |
Preparation Methods
Hydroxyethylation of Diosmin
The primary synthetic route involves the hydroxyethylation of diosmin, a naturally occurring flavonoid. This process introduces a hydroxyethyl group to the diosmin structure, enhancing its bioavailability. The reaction is typically conducted in a methanol-water mixture (3:1 v/v) under alkaline conditions, with sodium hydroxide (NaOH) as the catalyst. Key parameters include:
-
Temperature : Maintained at 60–70°C to optimize reaction kinetics.
-
Reaction Time : 4–6 hours for complete conversion.
Methanol is preferred over water as the reaction medium due to its ability to solubilize both diosmin and the hydroxyethylating agent, thereby improving yield by 15–20%. Post-reaction, the crude product is neutralized with hydrochloric acid (HCl) to pH 6.5–7.0, followed by filtration to remove unreacted diosmin.
Industrial-Scale Production
Direct Compression Method
Industrial production employs a direct compression technique to formulate this compound into tablets. The process involves:
-
Mixing : this compound (95% purity) is blended with excipients such as microcrystalline cellulose (10–15% w/w) and glycerides (5% w/w) to enhance compressibility.
-
Granulation : Wet granulation using ethanol ensures uniform particle size distribution.
-
Compression : Tablets are pressed at 10–15 kN to achieve hardness >50 N.
This method achieves a production capacity of 1.2–1.5 million tablets per hour, with tablet dissolution rates exceeding 85% within 30 minutes.
Crystallization and Purification
Post-synthesis, this compound undergoes crystallization to achieve pharmaceutical-grade purity:
-
Solvent System : A methanol-water mixture (7:3 v/v) at 4°C induces crystallization.
-
Recovery Rate : 90–92% of this compound is recovered after two crystallization cycles.
-
Purity Control : High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥99.5%.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies of reaction media demonstrate methanol’s superiority over water (Table 1):
Table 1: Solvent Impact on this compound Synthesis
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 82 | 99.5 | 4.5 |
| Water | 67 | 98.2 | 6.0 |
Catalyst screening reveals NaOH (1.5 eq) as optimal, increasing yield by 12% compared to potassium hydroxide (KOH).
Temperature-Dependent Crystallization
Crystallization temperature significantly affects particle size and dissolution kinetics (Table 2):
Table 2: Crystallization Parameters
| Temperature (°C) | Particle Size (µm) | Dissolution Rate (%/30 min) |
|---|---|---|
| 4 | 50–60 | 87 |
| 25 | 100–120 | 72 |
Lower temperatures yield smaller particles, enhancing bioavailability.
Advanced Purification Techniques
Chemical Reactions Analysis
Hidrosmin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives.
Scientific Research Applications
Chronic Venous Insufficiency
Clinical Efficacy
Hidrosmin has been extensively studied for its effects on chronic venous insufficiency (CVI). A double-blind, placebo-controlled trial demonstrated that this compound significantly improved symptoms such as pain and heaviness in the legs when compared to a placebo. Patients treated with this compound showed a marked reduction in swelling and subjective symptoms after 45 days of treatment .
Mechanism of Action
The compound works by restoring venous tone and increasing resistance in microvessels, which helps reduce the caliber of dilated varicose veins and restores valvular function. Additionally, this compound enhances microcirculation by improving erythrocytic deformability and decreasing blood viscosity .
| Study | Sample Size | Treatment Duration | Outcome |
|---|---|---|---|
| Double-blind trial | 57 patients | 45 days | Significant improvement in pain and swelling |
Nephroprotective Effects
Diabetic Kidney Disease
Recent studies have highlighted this compound's nephroprotective properties. It has been shown to ameliorate renal damage in diabetic models by reducing inflammation and oxidative stress. In diabetic mice, this compound treatment led to a significant reduction in albuminuria and improved renal histopathology .
Mechanisms Involved
this compound exerts its protective effects by downregulating inflammatory cytokines and chemokines, enhancing antioxidant defenses, and reducing markers of cellular senescence in kidney tissues. It also inhibits key inflammatory signaling pathways such as NF-κB and JAK/STAT .
| Study | Model | Treatment Duration | Key Findings |
|---|---|---|---|
| Nephroprotective study | Diabetic mice | 7 weeks | Reduced albuminuria and renal inflammation |
Cardiovascular Applications
Endothelial Dysfunction
this compound has shown promise in improving vascular function in models of diabetes. In a study involving leptin-receptor-deficient mice, it was found that this compound administration improved endothelial nitric oxide synthase activity and reduced hyperglycemia-induced inflammation .
Atherosclerosis Prevention
In another study with streptozotocin-induced diabetic mice, this compound reduced the size of atherosclerotic plaques and improved markers of plaque stability while decreasing inflammation and oxidative stress markers . This suggests that this compound may serve as an adjunct therapy for managing macrovascular complications associated with diabetes.
| Study | Model | Treatment Duration | Key Findings |
|---|---|---|---|
| Cardiovascular study | Diabetic mice (db/db) | 16 weeks | Improved vascular function without structural abnormalities |
Mechanism of Action
The exact mechanism of action of hidrosmin is not fully understood, but it is believed to involve several pharmacological actions :
Reduction of Capillary Permeability: this compound reduces capillary permeability induced by agents such as histamine and bradykinin.
Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.
Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall.
Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, improving lymphatic flow.
Comparison with Similar Compounds
Table 1: Structural and Mechanistic Comparison
Efficacy in Venous Disorders
- This compound vs. A Cochrane meta-analysis grouped both compounds, showing pooled efficacy in edema reduction, but preclinical data suggest this compound’s enhanced bioavailability and NOX pathway targeting .
- This compound vs. Escin : Unlike escin (a triterpene saponin), this compound lacks effects on lymphatic flow enhancement but shows broader anti-inflammatory actions in diabetic models .
Role in Diabetic Complications
- Oxidative Stress: this compound uniquely suppresses NOX1/4, reducing renal superoxide anion production by 43% in diabetic mice, whereas quercetin primarily scavenges ROS without NOX isoform specificity .
- Atherosclerosis : this compound reduces aortic lesion area by 38% and plaque vulnerability by increasing collagen content (201% collagen-to-lipid ratio improvement) in diabetic models, outperforming diosmin in lipid modulation .
- Cellular Senescence: this compound downregulates p16INK4a and p53 in renal cells, similar to quercetin, but with more pronounced effects on DNA repair (e.g., reduced 8-OHdG levels by 43%) .
Biological Activity
Hidrosmin, a synthetic flavonoid, is primarily recognized for its therapeutic applications in treating chronic venous insufficiency and its potential nephroprotective effects in diabetic conditions. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic benefits, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 652.6 g/mol. It is marketed under the brand name Venosmil and is known for its phlebotonic properties , which stabilize capillaries and reduce symptoms associated with chronic venous insufficiency. Its pharmacological actions include:
- Reducing capillary permeability
- Increasing red blood cell deformability
- Inducing smooth muscle contraction in vein walls
- Enhancing lymphatic flow .
1. Nephroprotective Effects
Recent studies have demonstrated that this compound possesses significant nephroprotective properties, particularly in the context of diabetic nephropathy (DN). In vitro and in vivo experiments have shown that this compound can:
- Reduce inflammation : this compound administration significantly downregulated the expression of inflammatory cytokines such as IL-1β and TNF-α in diabetic kidneys .
- Decrease oxidative stress : It has been shown to lower oxidative stress markers, improving renal function by reducing DNA damage and cellular senescence markers like p16^INK4a .
- Improve cell viability : In cell culture studies, this compound enhanced cell proliferation and viability under conditions mimicking oxidative stress .
2. Cardiovascular Protection
This compound also exhibits vasculoprotective effects, particularly in diabetic models. Research indicates that it can:
- Stimulate endothelial nitric oxide synthase (eNOS) : This leads to increased nitric oxide production, promoting vascular relaxation .
- Reduce atherosclerotic plaque formation : In animal models, this compound treatment resulted in decreased plaque size and improved plaque stability by reducing lipid content and inflammation .
Study 1: Nephroprotection in Diabetic Mice
In a study involving diabetic mice, this compound was administered at a dose of 600 mg/kg/day for 16 weeks. The results showed:
- A significant reduction in renal inflammation markers.
- Improved renal function as evidenced by lower serum creatinine levels.
- Histological analysis indicated decreased glomerular damage and fibrosis .
Study 2: Vascular Function Improvement
Another study assessed the impact of this compound on vascular function in leptin-receptor-deficient mice (db/db model). Findings included:
- Enhanced endothelial function measured through wire myography.
- Decreased markers of oxidative stress and inflammation within vascular tissues .
Summary Table of Biological Activities
Q & A
Q. What criteria should guide the selection of primary literature for this compound reviews?
Q. How to ethically justify animal use in this compound research?
- Methodological Answer : Follow the "3Rs" (Replacement, Reduction, Refinement):
- Use computational models (e.g., QSAR) for preliminary toxicity screening.
- Minimize sample sizes via power analysis.
- Obtain approval from institutional ethics committees (e.g., Iraq Research Ethics Committee, as in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
